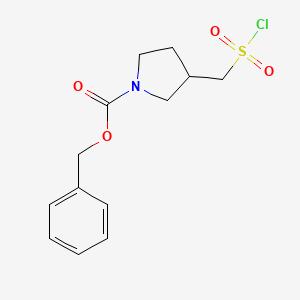

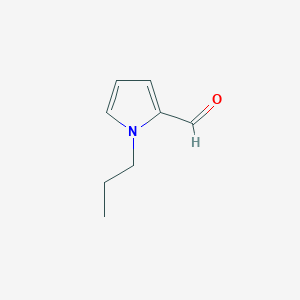

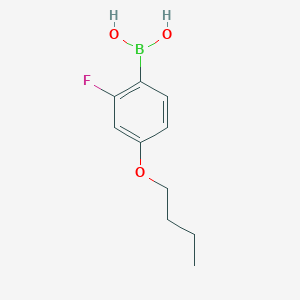

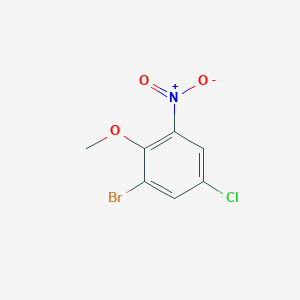

(4-Aminophenyl)(thiophen-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(4-Aminophenyl)(thiophen-2-yl)methanol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as amino-thiazolyl and thiophen-2-yl groups, which are of interest due to their potential biological activities. These compounds are synthesized and characterized using various analytical techniques and theoretical calculations to understand their properties and interactions with biological targets .

Synthesis Analysis

The synthesis of related compounds involves the formation of a core structure that typically includes a thiazolyl group attached to a thiophene moiety. For instance, the compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and its structure confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry . Similarly, salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized from their corresponding acids and characterized using modern physical-chemical methods . These methods provide a detailed understanding of the molecular structure and are essential for confirming the identity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using a combination of experimental techniques and theoretical calculations. Density Functional Theory (DFT) calculations, such as those performed with the B3LYP-6-311+G(d,p) method, are used to optimize the structure and analyze stability and charge transfer . The equilibrium geometry, bonding features, and vibrational wave numbers are investigated to understand the structural changes due to different substituents . These analyses are crucial for predicting the behavior of the compounds under various conditions and for designing compounds with desired properties.

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions these compounds undergo. However, the synthesis and characterization of these compounds suggest that they can react with various reagents to form salts and other derivatives . The reactivity of the compounds can be inferred from the HOMO-LUMO energy gap, which provides insight into the thermodynamic stability and potential reactivity in the excited state .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are derived from their molecular structure and are characterized by spectroscopic methods. The vibrational calculations and Mulliken population analysis provide information on the distribution of charges within the molecule, which can affect its physical properties and interactions with other molecules . The molecular docking studies, which simulate the interaction of the compounds with biological targets, help to predict the pharmacokinetic behavior and potential biological activities, such as antiviral and antibacterial properties .

properties

IUPAC Name |

(4-aminophenyl)-thiophen-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLWYSCBAVIWMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629743 |

Source

|

| Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)(thiophen-2-yl)methanol | |

CAS RN |

915919-62-9 |

Source

|

| Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)